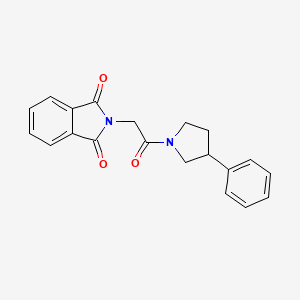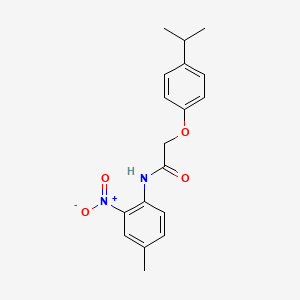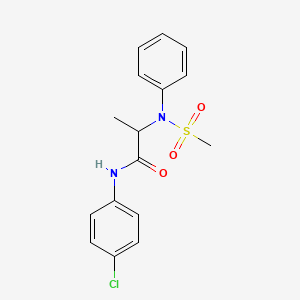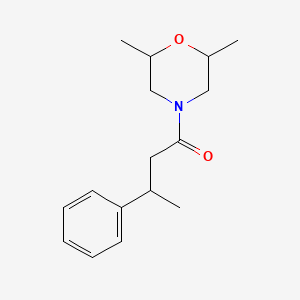
2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione
概要
説明
2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline nucleus and a phenylpyrrolidine moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, the preparation of 2-phenylisoindoline-1,3-dione from aniline and phthalic anhydride can be accelerated using deep eutectic solvents (DES) synthesized through conventional heating and concentrated solar radiation .
Industrial Production Methods: Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. For example, the synthesis of isoindoline/isoindoline-1,3-dione derivatives can be achieved under solventless conditions using simple heating and relatively quick reactions . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.
化学反応の分析
Types of Reactions: 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .
科学的研究の応用
2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to modulate biological pathways and interact with molecular targets . Additionally, this compound is used in the development of photochromic materials and polymer additives .
作用機序
The mechanism of action of 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds: Similar compounds to 2-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives and pyrrolidine-based compounds . These compounds share structural similarities and often exhibit comparable chemical reactivity and biological activity.
Uniqueness: What sets this compound apart is its unique combination of the isoindoline and phenylpyrrolidine moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-11-10-15(12-21)14-6-2-1-3-7-14)13-22-19(24)16-8-4-5-9-17(16)20(22)25/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPEASRKZRRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3977082.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]pentanoate](/img/structure/B3977084.png)



![1-(3,4-dimethoxyphenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B3977101.png)
![2-(4-chlorobenzyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3977110.png)
![2-[4-(butan-2-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3977119.png)
![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3977143.png)
![methyl 3-{[(1-methyl-3-phenylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3977166.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3977174.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B3977183.png)
